Pentaerythritol abietate

Description

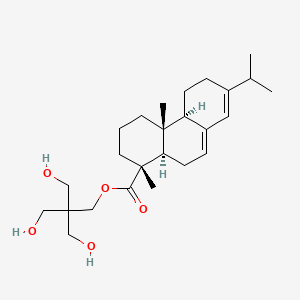

Structure

3D Structure

Properties

CAS No. |

890028-17-8 |

|---|---|

Molecular Formula |

C25H40O5 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |

InChI Key |

DUTZBUOZKIIFTG-XWVZOOPGSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |

physical_description |

Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pentaerythritol Abietate

Esterification Reactions of Abietic Acid with Pentaerythritol (B129877)

The core of pentaerythritol abietate synthesis lies in the esterification reaction between the carboxylic acid group of abietic acid and the hydroxyl groups of pentaerythritol. researchgate.net Pentaerythritol, a polyhydric alcohol with four hydroxyl groups, can react with up to four molecules of abietic acid, leading to the formation of a mixture of mono-, di-, tri-, and tetra-esters. researchgate.netvulcanchem.com The tetra-ester is often the desired product in industrial applications due to its superior performance characteristics. vulcanchem.com The reaction is typically carried out at elevated temperatures, often in the range of 180°C to 300°C, to facilitate the reaction and remove the water byproduct, driving the equilibrium towards the formation of the ester. google.com

While the esterification of abietic acid with pentaerythritol can be performed without a catalyst, the reaction is generally slow. mdpi.com To enhance the reaction rate and efficiency, various catalytic systems are employed.

Homogeneous Catalysts : Phosphinic acid (hypophosphorous acid) has been identified as an effective catalyst for this esterification, accelerating the reaction rate at concentrations as low as 0.01% to less than 0.5% by weight of the rosin (B192284). google.com The use of phosphinic acid has been shown to produce rosin esters without significant color degradation, particularly when using tall oil rosin. google.com

Heterogeneous Catalysts : To overcome issues associated with homogeneous catalysts, such as corrosion and difficulty in separation, solid acid catalysts have been investigated. mdpi.com For instance, an Fe3O4-supported ZnO catalyst has been successfully used in the preparation of pentaerythritol rosin ester. mdpi.com

Basic Catalysts : An advanced synthesis method utilizes calcium hydroxide (B78521) in a process that also involves a formose inhibitor (tungstic acid) to enhance the yield of di-pentaerythritol abietate. vulcanchem.com This method offers advantages in terms of reaction time and by-product formation compared to conventional sulfuric acid catalysis. vulcanchem.com

Below is a comparison of different synthesis methods:

| Parameter | Conventional Method | Calcium Hydroxide Method |

| Catalyst | Sulfuric acid | Calcium hydroxide |

| Yield (Di-Penta) | <2% | 4–8% |

| By-Product | Sodium formate | Calcium formate |

| Reaction Time | 4–6 hours | 80–120 minutes |

Data derived from a patented method focusing on di-pentaerythritol abietate synthesis. vulcanchem.com

Understanding the reaction kinetics is crucial for optimizing the synthesis of pentaerythritol abietate. A kinetic study of the esterification of rosin with pentaerythritol has proposed a model that includes a series of consecutive reactions leading to the formation of mono-, di-, tri-, and tetra-esters, alongside a side reaction of rosin decarboxylation. mdpi.comresearchgate.net The esterification reactions are modeled as second-order, while the decarboxylation is considered a first-order reaction. mdpi.comresearchgate.net

Kinetic experiments performed at temperatures between 260°C and 290°C have determined the activation energies for these reactions. mdpi.comresearchgate.net

| Reaction Step | Activation Energy (kJ mol⁻¹) |

| Esterification | 65.81 - 129.13 |

| Decarboxylation | 233.00 |

This data highlights that higher temperatures can increase the rate of the undesirable decarboxylation side reaction. mdpi.comresearchgate.net

Process optimization involves balancing reaction temperature, time, and reactant ratios to maximize the yield of the desired tetra-ester while minimizing side reactions. The removal of water, a byproduct of the esterification, is also a critical factor in driving the reaction to completion and is often achieved through distillation. mdpi.com

The stoichiometry of the reactants and the reaction temperature significantly impact the composition of the final product and its properties, such as the softening point.

Effect of Molar Ratio: The initial molar ratio of pentaerythritol to rosin (expressed as the mole ratio of OH groups to COOH groups) influences the reaction rate and conversion. Increasing the molar ratio of pentaerythritol to rosin from 0.8 to 1.2 (OH/COOH) leads to a higher conversion of rosin. mdpi.com For example, at 270°C, increasing the ratio from 0.8 to 1.2 resulted in an increase in rosin conversion from 76.67% to 86.59%. mdpi.com An excess of pentaerythritol can facilitate a higher reaction rate. mdpi.com

Effect of Temperature: Temperature has a pronounced effect on both the rate of esterification and the potential for side reactions. Increasing the reaction temperature from 260°C to 290°C can lead to a notable increase in the softening point of the resulting rosin ester. mdpi.com However, at higher temperatures (e.g., above 280°C), the rate of decarboxylation increases, which can negatively impact the product quality. mdpi.com

The following table summarizes the effect of temperature on rosin conversion and the properties of the resulting pentaerythritol ester after a 4-hour reaction with a pentaerythritol to rosin molar ratio of 0.8.

| Temperature (°C) | Rosin Conversion (%) | Ester Number (mgKOH g⁻¹) | Softening Point (°C) |

| 260 | 70.18 | 133.35 | 92 |

| 270 | 76.67 | 145.67 | 98 |

| 280 | 83.18 | 158.05 | 105 |

| 290 | 84.14 | 159.86 | 106 |

Data from kinetic studies of rosin and pentaerythritol esterification. mdpi.com

Chemical Modifications and Advanced Derivatization of Pentaerythritol Abietate Precursors

To further enhance the properties of pentaerythritol abietate for specific applications, the abietic acid precursor (rosin) can be chemically modified before or during the esterification process.

Rosin fortification is a common strategy to improve the stability and other properties of the final ester. This typically involves a Diels-Alder reaction between the conjugated double bonds present in abietic-type acids and a dienophile, such as maleic anhydride or fumaric acid. mdpi.comscribd.com This process, also known as maleation, reduces the susceptibility of the rosin to oxidation. researchgate.netencyclopedia.pub The resulting maleic-modified rosin can then be esterified with pentaerythritol to produce a more stable and often higher-softening-point resin. scribd.com The use of a phosphinic acid catalyst has been shown to accelerate the reaction of rosin with unsaturated dibasic acids like fumaric acid. scribd.com

Advanced derivatization strategies focus on introducing specific functional groups into the rosin acid structure to create esters with tailored properties. mdpi.com By incorporating groups such as amines or phosphate esters into the abietic acid backbone, it is possible to synthesize functional surfactants and other specialty chemicals. mdpi.com For example, introducing phosphate groups into a rosin acid derivative can yield phosphate diester surfactants with pH-responsive and decomposable characteristics. mdpi.com While these specific examples may not directly involve pentaerythritol, the principle of functionalizing the rosin precursor before esterification provides a pathway to create novel pentaerythritol abietate derivatives with customized functionalities for advanced applications. mdpi.commdpi.com

Investigation of Dimerization Processes in Abietic Acid Derivatives

The dimerization of abietic acid, a primary component of rosin and a precursor to pentaerythritol abietate, is a complex chemical process that has been the subject of considerable research. This process is crucial as it leads to the formation of higher molecular weight species, which can significantly alter the physical and chemical properties of the resulting derivatives, including enhancing their melting points, viscosity, and stability against oxidation.

The dimerization of abietic acid typically proceeds through a cationic mechanism and can be initiated by various acid catalysts. The reaction conditions, such as the choice of catalyst, solvent, and concentration, play a critical role in determining the yield and composition of the dimer products. Research has shown that even under controlled conditions, the dimerization of pure abietic acid can result in a complex mixture of products, with some studies identifying as many as 40 different dimer components through gas chromatography. usda.gov

Structural Elucidation of Abietic Acid Dimers

Through extensive chromatographic separation and spectral analysis, including ultraviolet, mass, and nuclear magnetic resonance spectroscopy, researchers have been able to propose chemical structures for a number of these dimer components. usda.gov The identified dimers are generally classified into two main types:

Type I Dimers: These dimers are characterized by a rigid heptacyclic ring system. The two predominant dimeric compounds formed from abietic acid are isomers of this type, both featuring conjugated double bonds. Another Type I dimer with two nonconjugated double bonds has also been isolated. usda.gov

Type II Dimers (Acid-Lactone Dimers): In this type of dimer, the two monomer units are joined by a single bond, and one of the units contains a lactone ring. One monomer unit often exhibits an aromatic character, similar to dehydroabietic acid, while the other is saturated. The lactone functionality can be found in either the aromatic or the saturated unit of these compounds. usda.gov

Catalysis and Reaction Conditions

The choice of catalyst is a significant factor in the dimerization of abietic acid. While various acidic catalysts have been explored, sulfuric acid has been commonly used. For instance, the heterogeneous dimerization of pure abietic acid with sulfuric acid in a chloroform solvent has been a method employed by researchers. usda.gov Other patented methods have utilized catalysts such as monofluorophosphoric acid and difluorophosphoric acid, often in chlorinated solvents and at low temperatures, to produce rosin with a substantial resin-acid dimer content. google.com A synergistic effect has been noted when using a combination of boron trifluoride and difluorophosphoric acid, leading to higher dimer yields. google.com

The optimization of reaction parameters is key to maximizing the yield of resin-acid dimers. Studies have investigated the influence of individual parameters, including the catalyst type, solvent, and concentration, to understand their relative importance. Close control over these factors is necessary to achieve the highest possible dimer yields. acs.org

| Catalyst | Solvent | Key Observations | Reference |

|---|---|---|---|

| Sulfuric Acid | Chloroform | Produces a complex mixture of approximately 40 dimer components. | usda.gov |

| Monofluorophosphoric Acid | Chlorinated Solvents | Reacted at low temperatures for extended periods (e.g., 17 hours). | google.com |

| Difluorophosphoric Acid | Chlorinated Solvents | Used similarly to monofluorophosphoric acid for rosin dimerization. | google.com |

| Boron Trifluoride & Difluorophosphoric Acid | Not specified | Demonstrates a synergistic effect, leading to higher dimer yields. | google.com |

Characterization of Dimerization Products

The characterization of the products from dimerization reactions has historically relied on metrics such as acid number, color, and softening point. acs.org However, more advanced analytical techniques are necessary to distinguish the complex array of dimer isomers. For example, the two predominant Type I dimeric isomers formed from abietic acid could be differentiated by gas chromatography using a modern glass capillary column, but not with a packed column. usda.gov

| Dimer Type | Structural Features | Example Characteristics |

|---|---|---|

| Type I | Rigid heptacyclic ring system. | Predominant isomers have conjugated double bonds; another has nonconjugated double bonds. |

| Type II (Acid-Lactone) | Two monomer units joined by a single bond with one unit containing a lactone ring. | One monomer unit can be aromatic (like dehydroabietic acid) and the other saturated. |

Pentaerythritol Abietate in Polymer Science and Materials Engineering

Role as a Modifying Agent in Polymeric Systems

Pentaerythritol (B129877) abietate functions as a versatile additive in various polymer formulations, notably as a tackifier resin. Tackifiers are low molecular weight compounds added to polymers to enhance their tack, or stickiness, which is a crucial property for adhesives. caraacrylic.com The selection of a tackifier is critical and depends on its compatibility with the base polymer, the desired end-use properties, and processing conditions. dntb.gov.ua Rosin (B192284) esters like pentaerythritol abietate are known for their broad compatibility with numerous polymers, including polyurethanes and ethylene (B1197577) vinyl acetate (B1210297) (EVA). dntb.gov.uacore.ac.uk

Integration into Thermoplastic Polyurethane Elastomers and Adhesives

Pentaerythritol abietate is effectively integrated into thermoplastic polyurethane (TPU) systems to produce hot-melt adhesives. doaj.org In one study, a TPU elastomer was synthesized and subsequently blended with pentaerythritol abietate, which served as a tackifying resin. doaj.orgkraton.com Research has demonstrated that the inclusion of pentaerythritol abietate can directly influence the performance metrics of the final adhesive product. For instance, studies on emulsion-based pressure-sensitive adhesives (PSAs) have explored the effects of various tackifiers, including pentaerythritol rosin ester (PERS). nih.gov The addition of 2.5 wt% of PERS was found to significantly enhance the peel strength of an acrylic-based PSA. nih.gov

Influence on Adhesive Performance in Hot-Melt Formulations

In a specific formulation where the molar ratio of the TPU components (PBA:MDI:BDO) was 1:2:1, the comprehensive performance of the hot-melt adhesive was optimized with an addition of 20 wt% pentaerythritol abietate and 30 wt% calcium carbonate filler, achieving a shear strength of 7.37 MPa. doaj.orgkraton.com This highlights the compound's role in enhancing the bonding capability of the adhesive.

Table 1: Effect of Pentaerythritol Abietate on TPU Hot-Melt Adhesive Shear Strength

| Pentaerythritol Abietate Content (wt%) | Effect on Shear Strength | Reference |

|---|---|---|

| < 20% | Shear strength increases with increasing content. | doaj.orgkraton.com |

| 20% | Optimal content for achieving a shear strength of 7.37 MPa in the specified formulation. | doaj.orgkraton.com |

Rheological Characterization of Pentaerythritol Abietate-Modified Polymers

The incorporation of pentaerythritol abietate into a polymer matrix significantly alters its rheological, or flow, properties. As a tackifier, it modifies the viscoelasticity of the base polymer, which is essential for adhesive performance. ua.es Tackifiers are typically high glass transition temperature (Tg), low molecular weight materials that, when blended with a high molecular weight polymer, can reduce the formulation's modulus and increase its Tg. dntb.gov.uaua.es

The softening point of the tackifier is a key parameter; pentaerythritol esters of rosin typically have a higher softening point (around 105°C) compared to glycerol (B35011) esters (around 85°C), which affects their compatibility and performance. dntb.gov.ua Dynamic mechanical analysis is a common technique used to characterize these changes, measuring properties like the storage modulus (G') and loss modulus (G''). designworldonline.com For instance, in a study on reactive hot melt polyurethane adhesives modified with a similar compound, pentaerythritol diacrylate, an increase in the modifier's weight percent led to a corresponding increase in the melt viscosity (η) and the storage shear modulus of the samples. atamanchemicals.com This indicates that such additives can enhance the elastic component of the polymer melt, which is crucial for controlling the adhesive's application and setting characteristics. designworldonline.com

Development of Bio-based Materials Utilizing Pentaerythritol Abietate

There is a growing global emphasis on developing sustainable materials to reduce environmental impact and reliance on fossil fuels. ucm.es Pentaerythritol abietate, derived from renewable pine-based resources like crude tall oil, is a key component in the formulation of bio-based products. ucm.esmdpi.com These bio-based tackifiers allow adhesive formulators to maximize the renewable content of their products, contributing to more sustainable packaging and materials. mdpi.com

Application in Sustainable Polymer Composites

Pentaerythritol abietate and other rosin esters are integral to creating sustainable polymer composites, particularly in the adhesives sector. mdpi.com Their bio-renewable origin allows for the development of products with a reduced carbon footprint. ucm.es These tackifiers are compatible with a wide array of polymers, making them versatile for various adhesive systems, including hot-melt, water-based, and solvent-based technologies. core.ac.ukucm.es The use of such bio-based tackifiers enables the formulation of adhesives for applications like packaging, tapes, and labels that meet consumer and regulatory demands for sustainability. ucm.esmdpi.com Companies are increasingly utilizing these pine-based chemicals to offer high-performance, eco-conscious adhesive solutions. ucm.esmdpi.com

Formulation with Thermoplastic Starch Systems

Thermoplastic starch (TPS) is a biodegradable material derived from abundant and low-cost renewable resources, making it a promising substitute for petroleum-based plastics. However, neat TPS often has limitations such as poor mechanical properties and moisture sensitivity. To enhance its performance, TPS is often blended with other materials.

Table 2: Influence of Pentaerythritol Ester of Gum Rosin (LF) on Thermoplastic Starch (TPS) Properties

| Property | Effect of 10 wt% LF Addition | Reference |

|---|---|---|

| Stiffness | Increased (stiffening effect observed) | mdpi.commdpi.com |

| Glass Transition Temperature (Tg) | Increased | mdpi.com |

| Water Absorption | Decreased | mdpi.com |

| Hydrophobicity | Increased | mdpi.com |

| Thermal Stability | Improved | mdpi.com |

Contributions to Renewable Coatings and Thermosets

Pentaerythritol abietate plays a significant role in the formulation of renewable coatings and thermosets, primarily through its use in alkyd resins. Alkyd resins are a major class of synthetic polymers used in a variety of coatings, and their composition often includes polyols, dicarboxylic acids, and fatty acids derived from vegetable oils. rsdjournal.orgresearchgate.netccsenet.org Pentaerythritol is a favored polyol in these formulations due to its tetra-functionality, which allows for the formation of highly cross-linked and durable polymer networks. researchgate.net

The incorporation of abietate, derived from rosin, a natural resin obtained from pine trees, further enhances the renewable content of these materials. The esterification of pentaerythritol with abietic acid to form pentaerythritol abietate results in a molecule that can be integrated into polymer backbones, contributing to the final properties of the coating or thermoset.

In the context of renewable coatings, the use of pentaerythritol abietate in alkyd formulations can lead to coatings with excellent hardness, gloss, and durability. ccsenet.org These bio-based coatings are sought after for architectural, industrial, and automotive applications as more sustainable alternatives to petroleum-based systems. rsdjournal.org The abietate moiety, with its bulky, hydrophobic structure, can impart improved water resistance and adhesion to the coating.

While the primary application is in alkyd resins, the principles of using pentaerythritol abietate can be extended to other thermosetting systems. As a polyfunctional molecule, it can act as a crosslinking agent or a modifier in various thermoset formulations, such as polyesters and polyurethanes, to enhance their renewable content and tailor their physical properties. The development of bio-based thermosets is a critical area of research aimed at reducing the environmental impact of these widely used materials. netzsch.comunitn.it

Investigation of Structure-Property Relationships in Pentaerythritol Abietate-Containing Polymers

The unique molecular structure of pentaerythritol abietate directly influences the macroscopic properties of polymers in which it is incorporated. The central neopentyl core of the pentaerythritol unit provides a compact and thermally stable foundation. The four ester linkages to the abietate groups create a highly branched and sterically hindered structure. This intricate architecture is key to understanding the material's behavior.

The bulky and rigid tricyclic structure of the abietate moieties contributes significantly to the thermal stability of the resulting polymer. Research has shown that the incorporation of pentaerythritol esters can enhance the thermal properties of bioplastics like polylactic acid (PLA). The presence of these bulky groups can restrict the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.

The large, non-polar nature of the abietate groups also imparts a high degree of hydrophobicity to the polymer matrix. This can lead to reduced water absorption in composites, a desirable property for applications where moisture resistance is critical. Furthermore, the branched structure of pentaerythritol abietate can affect the rheological properties of polymer melts, often leading to an increase in viscosity.

In a study on bio-based unsaturated poly(butylene adipate-co-butylene itaconate) (PBABI) aliphatic copolyesters, pentaerythritol was used as a modifier. The resulting copolyesters exhibited a range of mechanical properties that could be regulated by controlling the composition. researchgate.netnih.gov While this study used pentaerythritol, the principles can be extended to its abietate ester. The introduction of such a branched structure can influence the crystallization behavior and mechanical performance of polyesters.

The following interactive data tables summarize findings from research on polymers containing pentaerythritol and its derivatives, illustrating the structure-property relationships.

Degradation Pathways and Stability Mechanisms of Pentaerythritol Abietate

Photo-oxidation Kinetics and Mechanisms of Rosin (B192284) Pentaerythritol (B129877) Ester

The photo-oxidation of Rosin Pentaerythritol Ester (RPE) is a key factor in its degradation, particularly when exposed to sunlight. This process involves the absorption of light energy, which initiates chemical reactions with atmospheric oxygen, leading to changes in the material's properties.

Ultraviolet (UV) radiation is the primary driver of the photo-oxidation of RPE. mdpi.com Studies have shown that the wavelength of UV light plays a critical role in initiating degradation. Specifically, RPE is efficiently oxidized under 254 nm UV irradiation, whereas it remains largely stable when exposed to 365 nm UV light or in the absence of UV light at temperatures around 40°C. mdpi.com This indicates that the higher energy of the shorter wavelength UV-C light is necessary to trigger the oxidation process. mdpi.com

The photo-oxidation of RPE follows pseudo-first-order reaction kinetics. mdpi.comresearchgate.netdoaj.orgnih.gov The rate of this degradation is influenced by both light intensity and temperature. The activation energy (Ea) of the reaction is linearly dependent on the natural logarithm of the light intensity (ln I), as described by the equation: Ea = -4.937ln I + 45.565. mdpi.comresearchgate.netdoaj.orgnih.gov The initial quantum yield (Φ), which represents the efficiency of a photon in causing a chemical change, was calculated to have an average value of 7.19% within a light intensity range of 200–800 μW cm⁻². mdpi.comresearchgate.netdoaj.orgnih.gov

Table 1: Photo-oxidation Kinetic Parameters of Rosin Pentaerythritol Ester (RPE)

| Parameter | Value/Relationship | Conditions | Source |

|---|---|---|---|

| Reaction Kinetics | Pseudo first-order | 254 nm UV irradiation | mdpi.comresearchgate.net |

| Effective UV Wavelength | 254 nm | Compared to 365 nm and no UV | mdpi.com |

| Activation Energy (Ea) vs. Light Intensity (I) | Ea = -4.937ln(I) + 45.565 | - | mdpi.comresearchgate.netdoaj.orgnih.gov |

| Average Initial Quantum Yield (Φ) | 7.19% | Light intensity: 200–800 μW cm⁻² | mdpi.comresearchgate.netdoaj.orgnih.gov |

The initial step in the photo-oxidation of RPE involves the formation of peroxides. mdpi.com UV irradiation induces the oxidation of the unsaturated conjugated double bonds present in the abietic acid moiety of the RPE molecule. mdpi.com This reaction with oxygen leads to the creation of peroxide intermediates. mdpi.com

The concentration of these peroxides is directly related to both the intensity of the UV light and the ambient temperature; increasing either of these factors accelerates peroxide formation and thus destabilizes the ester. mdpi.comresearchgate.netdoaj.orgnih.gov The formation of peroxides is a critical stage, as these molecules are unstable and can decompose. acs.org The decomposition of peroxides can generate free radicals, which then propagate further oxidative reactions, leading to the formation of more complex oxidation products and causing issues such as discoloration and loss of performance. mdpi.com

Biodegradation Profiles and Environmental Persistence

The environmental fate of pentaerythritol abietate is largely determined by its susceptibility to biodegradation by microorganisms, which is a key process for the removal of organic chemicals from the environment. nih.gov

Specific studies on the microbial degradation of the intact pentaerythritol abietate ester are not widely available. However, the biodegradability of its constituent parts, pentaerythritol and resin acids, has been investigated. The ester linkage connecting these two components is generally susceptible to enzymatic hydrolysis by microorganisms. This would break the molecule down into pentaerythritol and abietic acid, which would then be available for further degradation.

Studies on pentaerythritol tetranitrate (PETN), a related ester of pentaerythritol, have shown that it can be effectively biodegraded under anaerobic conditions. nih.govuwaterloo.casigmaaldrich.com Microbial consortia from contaminated soil can sequentially reduce PETN to pentaerythritol. nih.govsigmaaldrich.com Similarly, resin acids, which are the main components of rosin, are known to be biodegradable. nih.gov They are effectively removed in the biological treatment systems of pulp and paper mills, where activated sludge and aerated lagoons can reduce their levels by over 90%. nih.gov This suggests that once pentaerythritol abietate is hydrolyzed, its degradation products can be mineralized by microorganisms in soil and water systems.

"Ready biodegradability" is a stringent classification determined by specific laboratory screening tests, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301 series. oecd.org For a substance to be classified as readily biodegradable, it must achieve a high level of mineralization (e.g., >60% of theoretical carbon dioxide production or oxygen demand) within a 10-day window during a 28-day test period. oecd.orgconcawe.eu

There is no specific data available from ready biodegradability tests for pentaerythritol abietate. While its parent compounds, resin acids, are known to be biodegradable, they may not always meet the strict criteria for "ready" biodegradability. nih.gov The environmental persistence of rosin and resin acids can be influenced by factors like environmental conditions and microbial community composition. nih.gov Failing a ready biodegradability test does not necessarily mean a substance will persist indefinitely in the environment, but it does suggest that its degradation may be slower or require specific conditions. concawe.eu Given that the components of pentaerythritol abietate are of natural origin (rosin) and are known to be biodegradable, it is expected that the compound will not persist indefinitely in the environment.

Theoretical and Computational Studies of Degradation Processes

Detailed theoretical and computational studies focused specifically on the degradation pathways of pentaerythritol abietate are limited in the available scientific literature. Such studies, which could involve molecular modeling or quantum chemical calculations, would provide deeper insights into the reaction mechanisms at a molecular level.

However, the degradation mechanism of the abietic acid portion of the molecule has been investigated through experimental means, such as spectroscopic analysis combined with kinetic studies. researchgate.net These studies have proposed mechanisms for the oxidation of abietic acid, identifying the initial sites of attack, such as the conjugated double bonds, and the formation of intermediates like peroxides and hydroxyl-containing products. acs.orgresearchgate.netresearchgate.net These experimental findings provide a foundation upon which future theoretical and computational models could be built to further elucidate the complex degradation processes of the entire pentaerythritol abietate molecule.

Modeling of Ester Cleavage Mechanisms

The degradation of pentaerythritol abietate is primarily initiated through the cleavage of its ester bonds. While specific models exclusively detailing the ester cleavage of pentaerythritol abietate are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on analogous pentaerythritol esters and general principles of ester hydrolysis.

Theoretical and computational models for the hydrolysis of esters, including complex ones like those of pentaerythritol, often consider pathways such as random chain scission and end scission. These models can predict the time-dependent changes in the molecular weight of the polymer-like structure as it degrades. For instance, in related polyesters, it has been observed that acid end groups may hydrolyze more rapidly than alcohol end groups or through random cleavage of the ester linkages. researchgate.net

Kinetic analysis of the enzymatic hydrolysis of other pentaerythritol esters, such as pentaerythritol tetrastearate, has been modeled using Michaelis-Menten kinetics, although some deviations suggesting more complex kinetic behaviors have been noted. mdpi.com These studies provide a framework for understanding the rates and mechanisms of ester cleavage under biological conditions, which is a key component of environmental degradation.

Computational modeling has also been extensively used to understand the decomposition of the core pentaerythritol structure in related compounds, such as pentaerythritol tetranitrate (PETN). researchgate.net These studies, while focused on a different type of functional group, highlight the use of computational chemistry to elucidate decomposition pathways and byproducts, a methodology that is applicable to modeling the ester cleavage of pentaerythritol abietate. researchgate.net Such models can help predict the stability of the molecule and the formation of intermediate degradation products.

The following table summarizes key parameters often considered in the kinetic modeling of the hydrolysis of pentaerythritol esters, based on studies of analogous compounds.

| Parameter | Description | Relevance to Pentaerythritol Abietate Degradation |

| k_cat | Catalytic constant or turnover number | Represents the maximum rate of enzymatic ester cleavage. |

| K_m | Michaelis constant | Indicates the substrate concentration at which the hydrolysis reaction rate is half of the maximum. |

| k_cat/K_m | Catalytic efficiency | A measure of how efficiently an enzyme can break down the ester at low concentrations. |

This table is illustrative and based on kinetic studies of other pentaerythritol esters. Specific values for pentaerythritol abietate would require dedicated experimental investigation.

Simulations of Environmental Degradation Scenarios

Environmental fate models (EFMs) provide a quantitative and mechanistic description of the processes that govern a chemical's behavior in the environment. These models integrate transport, transfer, and degradation processes into mass balance equations. For a substance like pentaerythritol abietate, key inputs for such models would include its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and degradation rates (e.g., hydrolysis, biodegradation).

The degradation of pentaerythritol abietate in these simulations would be primarily governed by hydrolysis and biodegradation of the ester linkages. Hydrolytic degradation can be modeled based on pH, temperature, and the presence of catalysts. Biodegradation would be influenced by the presence of microorganisms capable of producing esterase enzymes.

The following table outlines the key processes and parameters that would be included in a simulation of the environmental degradation of pentaery-thritol abietate.

| Process | Key Parameters | Environmental Compartment(s) | Simulation Approach |

| Hydrolysis | Rate constants at different pH and temperatures | Water, Soil, Sediment | Kinetic modeling based on experimental data. |

| Biodegradation | Half-life in various media, microbial activity | Water, Soil, Sediment | Estimation based on structural analogues and experimental testing. |

| Adsorption/Partitioning | Koc, Kow | Soil, Sediment, Water | Equilibrium partitioning calculations. |

| Volatilization | Henry's Law constant, vapor pressure | Air-Water interface | Mass transfer calculations. |

This table represents a generalized approach to simulating the environmental fate of pentaerythritol abietate. The actual parameters would need to be determined experimentally or through validated estimation techniques.

Advanced Analytical Methodologies for Pentaerythritol Abietate Characterization

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is fundamental in identifying the molecular structure and functional groups present in pentaerythritol (B129877) abietate, confirming the success of the esterification process and identifying residual starting materials.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within pentaerythritol abietate. The analysis confirms the esterification of rosin (B192284) acids with pentaerythritol by monitoring the appearance and disappearance of specific vibrational bands. The most significant indicator of a successful reaction is the appearance of a strong ester carbonyl (C=O) stretching band and the diminished intensity of the broad carboxylic acid O-H stretching band from the parent rosin acid. mdpi.com

Key characteristic absorption bands observed in the FTIR spectrum of pentaerythritol abietate include:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption peak typically appears around 1726-1727 cm⁻¹. nih.govresearchgate.net This peak is definitive evidence of the formation of the ester linkage.

C-H Stretch: Vibrations corresponding to C-H bonds in the aliphatic rings of the abietate structure are observed around 2927 cm⁻¹ and 2866 cm⁻¹. nih.govacs.org

Alcohol O-H Stretch: A low-intensity, broad peak may be present around 3512 cm⁻¹. nih.gov Its presence suggests a quantity of unreacted hydroxyl groups from the pentaerythritol molecule, indicating an incomplete esterification or the presence of mono-, di-, or tri-esters rather than a pure tetra-ester. nih.gov

C=C Stretch: Bands at approximately 1454 cm⁻¹ and 1384 cm⁻¹ are attributed to the carbon-carbon double bond stretching within the rosin acid backbone. acs.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Ester | C=O Stretch | ~1726 - 1727 | Confirms formation of the ester bond. nih.govresearchgate.net |

| Aliphatic | C-H Stretch | ~2927, ~2866 | Corresponds to the hydrocarbon structure of the abietate moiety. acs.org |

| Hydroxyl | O-H Stretch | ~3512 | Indicates residual, unreacted hydroxyl groups from pentaerythritol. nih.gov |

| Olefinic | C=C Stretch | ~1454, ~1384 | Relates to the double bonds in the rosin acid structure. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the molecular structure of pentaerythritol abietate. ijpronline.com It is instrumental in confirming the compound's identity and estimating the degree of esterification.

In ¹H NMR analysis, the absence of a signal in the 9-11 ppm range indicates the consumption of the carboxylic acid protons from the rosin, confirming esterification. nih.gov Key signals in the ¹H NMR spectrum of pentaerythritol abietate include:

Aromatic Protons: Peaks in the region of 7.0–7.5 ppm are attributed to the aromatic functionalities of the dehydroabietic group, a common component of rosin resulting from disproportionation during synthesis. nih.govacs.org

Ester Group Protons (-CH₂–O): A strong signal around 4.11 ppm corresponds to the methylene (B1212753) protons of the pentaerythritol core that are directly attached to the ester oxygen. nih.gov

Alcohol Group Protons (-CH₂–OH): Signals observed at approximately 3.48, 3.58, and 3.67 ppm are related to methylene protons adjacent to unreacted hydroxyl groups. nih.gov

By comparing the integration of the ester proton signals to the alcohol proton signals, the relative ratio of tetra-, tri-, di-, and mono-esters can be estimated. One study calculated the mole fractions of tetra-, tri-, and di-esters to be 47.2%, 39.6%, and 13.1%, respectively, based on this method. nih.gov

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| Aromatic (Abietate Moiety) | 7.0 - 7.5 | Protons on the aromatic ring of dehydroabietic structures. nih.gov |

| Ester Methylene (-CH₂-O-C=O) | ~4.11 | Protons on the pentaerythritol core bonded to the ester group. nih.gov |

| Alcohol Methylene (-CH₂-OH) | ~3.48, 3.58, 3.67 | Protons on the pentaerythritol core bonded to free hydroxyl groups. nih.gov |

| Carboxylic Acid (-COOH) | 9.0 - 11.0 | Absence of a peak in this region confirms esterification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying individual components in a mixture. However, due to the low volatility of pentaerythritol abietate, direct analysis is not feasible. noviams.com Instead, GC-MS is primarily used to analyze the composition of the parent rosin acids. researchgate.net

To perform this analysis, the ester is first saponified (hydrolyzed) to break it back down into pentaerythritol and the constituent rosin acids. Because the free rosin acids themselves have poor volatility due to hydrogen bonding, they must be converted into more volatile derivatives, typically methyl esters, prior to injection into the GC. noviams.comeuropeanjournalofsciences.co.uk This derivatization is commonly achieved using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or by creating diazomethane. noviams.com

Once derivatized, the GC separates the individual rosin acid methyl esters (e.g., methyl abietate, methyl dehydroabietate, methyl pimarate). The mass spectrometer then fragments these components and generates a unique mass spectrum for each, allowing for their unambiguous identification by comparison with spectral libraries. europeanjournalofsciences.co.uk This method is crucial for determining the specific resin acid profile of the starting material, which influences the final properties of the pentaerythritol ester. researchgate.net

Chromatographic Separations for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of pentaerythritol abietate and, critically, for characterizing its distribution of molecular weights, which arises from the formation of different ester species.

High-Performance Liquid Chromatography (HPLC) is a valuable technique for analyzing non-volatile rosin esters. h4rconsortium.com Unlike GC, HPLC does not require derivatization, allowing for the analysis of the ester mixture in its native form. A common approach involves reverse-phase HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. dcu.iedcu.ie

For the analysis of rosin components, a typical mobile phase might consist of an acetonitrile (B52724) and water gradient, often with an acid modifier like acetic acid to improve peak shape. dcu.ie Detection is commonly performed using an ultraviolet (UV) detector. While HPLC can separate different resin acids, isomers may co-elute, making complete separation challenging. h4rconsortium.comdcu.ie In the context of pentaerythritol abietate, HPLC can serve as a fingerprinting technique to characterize the composition and assess the purity of the substance by detecting unreacted rosin acids or other impurities. h4rconsortium.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most powerful technique for characterizing the complete molecular weight distribution of pentaerythritol abietate. selectscience.netshimadzu.com The esterification of pentaerythritol, a tetrafunctional alcohol, with monofunctional rosin acids leads to a mixture of products: mono-, di-, tri-, and tetra-esters. GPC separates these molecules based on their hydrodynamic volume (effective size in solution). shimadzu.com

In a GPC system, the sample is dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a column packed with porous gel beads. foreverest.net Larger molecules, such as the tetra-ester, cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. Smaller molecules, like the mono-ester and unreacted rosin acid, permeate the pores more deeply, taking a longer path and eluting later. selectscience.net

This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). foreverest.net Research has shown that a typical pentaerythritol ester of rosin (PER) has a number-average molecular mass (Mn) of approximately 692 g/mol with a PDI of 1.65. nih.govacs.org Through deconvolution of the GPC chromatogram, the relative amounts of the different ester species can be quantified. One analysis determined the mole fractions of tetra-, tri-, and di-esters in a sample to be 55%, 30%, and 15%, respectively. acs.org

Thermal Analysis for Material Stability Assessment

Thermal analysis techniques are fundamental in determining the operational limits and stability of polymeric and resinous materials. nih.gov Methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and transitional behavior of pentaerythritol abietate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of pentaerythritol abietate. The analysis identifies the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char, providing a comprehensive profile of the material's behavior at elevated temperatures.

Research on gum rosin esters, including pentaerythritol ester, has utilized TGA to evaluate their thermal stability. researchgate.net In one study, the thermal decomposition parameters were determined from dynamic heating cycles under a nitrogen atmosphere. The key parameters obtained from TGA and its derivative (DTG) curves are the onset of decomposition (often reported as T₅%, the temperature at which 5% mass loss occurs) and the temperature of maximum degradation rate (Tₘₐₓ). researchgate.net The inherent thermal stability of the pentaerythritol tetraabietate's molecular architecture, which combines a compact pentaerythritol core with bulky abietic acid groups, results in decomposition temperatures suitable for processing with various polymers. Studies have shown that rosin esters like pentaerythritol abietate can slightly enhance the thermal stability of polymers like polylactic acid (PLA). researchgate.netunipg.it

| Parameter | Description | Typical Value (°C) |

|---|---|---|

| T₅% | Temperature at 5% mass loss | ~350 - 370 |

| Tₘₐₓ | Temperature of maximum degradation rate | ~420 - 440 |

Note: The data are representative values for pentaerythritol ester of gum rosin based on published thermograms and may vary depending on the specific grade and experimental conditions. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmdpi.com DSC is used to detect thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ). nih.gov For amorphous or semi-crystalline materials like pentaerythritol abietate, these transitions are critical indicators of the material's physical state and processing characteristics.

The glass transition is observed as a step-like change in the heat flow curve, representing the temperature range where the material changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com Studies have identified the thermal transitions of pure pentaerythritol ester of rosin (PER) using DSC, confirming its amorphous nature and identifying its T₉. acs.org Another key property related to thermal transitions is the softening point, which is particularly relevant for adhesive applications. Commercial grades of pentaerythritol abietate typically have a specified softening point. mdpi.comconnectamericas.com Research has shown that the softening point of rosin pentaerythritol ester is influenced by the synthesis conditions, with values increasing from 87 °C to 107 °C with changes in reaction temperature. mdpi.com

| Property | Method | Value |

|---|---|---|

| Softening Point (Commercial Grade) | Ring & Ball (ASTM E28-99) | 95 - 105 °C mdpi.com |

| Softening Point (Specific Commercial Grade) | Ring & Ball | 100 ± 5 °C connectamericas.com |

| Softening Point (Lab Synthesized) | Ring & Ball | 87 - 107 °C mdpi.com |

Rheological Characterization Techniques for Viscoelastic Properties

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For pentaerythritol abietate, rheological characterization is essential for understanding its viscoelastic properties, which dictate its behavior in applications like hot-melt adhesives and coatings.

The viscoelastic nature of pentaerythritol abietate is typically characterized using a rheometer, which can measure properties such as viscosity as a function of shear rate and temperature. nih.gov Research has demonstrated that pentaerythritol abietate significantly influences the rheological properties of polymer systems. When blended with hydroxyl-terminated polybutadiene (B167195) (HTPB), the inclusion of pentaerythritol ester of rosin (PER) leads to a substantial increase in the viscosity of the blend. nih.gov This effect is attributed to the bulky molecular structure of the ester and its interactions within the polymer matrix. nih.gov

In a typical study, viscosity measurements are performed using a modular advanced rheometer at a constant temperature (e.g., 25 °C) across a range of shear rates (e.g., 0.1 to 100 s⁻¹). nih.gov The results show that even at low concentrations, pentaerythritol abietate can increase the viscosity of a system by a significant margin compared to the base polymer. For instance, while neat HTPB exhibits a Newtonian fluid behavior with a constant viscosity of approximately 7 Pa·s, the addition of pentaerythritol ester of rosin increases this value in a concentration-dependent manner. nih.gov

| Material | Viscosity (Pa·s) |

|---|---|

| Neat HTPB | ~7 nih.gov |

| HTPB + 5 wt% PER | >7 (Increased) nih.gov |

| HTPB + 10 wt% PER | > HTPB + 5 wt% PER nih.gov |

| HTPB + 15 wt% PER | > HTPB + 10 wt% PER nih.gov |

Note: The table illustrates the qualitative trend of increasing viscosity with the addition of PER, as specific numerical values for the blends were presented graphically in the source material. nih.gov

Environmental Footprint and Sustainability Aspects of Pentaerythritol Abietate

Life Cycle Assessment Frameworks for Bio-based Ester Production

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. tandfonline.comresearchgate.net For bio-based esters like pentaerythritol (B129877) abietate, LCA provides a comprehensive framework to quantify environmental performance and identify areas for improvement. reading.ac.uk The process is standardized by ISO 14040 and ISO 14044, ensuring consistency and comparability across studies. tandfonline.com

An LCA for a bio-based product typically involves several key stages: raw material acquisition (e.g., harvesting pine resin), manufacturing and processing, transportation, product use, and end-of-life management, which could include recycling or biodegradation. youtube.com A "cradle-to-gate" assessment is a common approach in the chemical industry, focusing on the impacts from raw material extraction up to the point where the product leaves the manufacturing facility. youtube.com This is particularly relevant for intermediate chemicals like pentaerythritol abietate, which are used in various downstream applications. youtube.com

Key impact categories evaluated in an LCA for bio-based esters include:

Global Warming Potential (GWP): Measures greenhouse gas emissions, often expressed in kilograms of CO2 equivalent (kg CO2eq). Bio-based feedstocks like rosin (B192284) sequester atmospheric CO2 during their growth phase, which can lead to a lower carbon footprint compared to fossil-based materials. univarsolutions.com

Fossil Resource Depletion: Quantifies the consumption of non-renewable resources like petroleum and natural gas. vertecbiosolvents.comneste.com

Land Use and Water Scarcity: Assesses the impact on land resources and water consumption, particularly relevant for crop-based feedstocks. epfl.ch

Eutrophication and Acidification: Evaluates the potential for nutrient enrichment of water bodies and soil acidification, often linked to agricultural practices. epfl.ch

Studies have shown that the conditions under which bio-based esters are produced significantly influence the LCA results. tandfonline.com For rosin-based esters, the relatively simple processing required to convert harvested pine gum into useful products contributes to a favorable energy profile and reduced carbon footprint. tonghongoil.comunivarsolutions.com

Table 1: Key Stages and Considerations in a "Cradle-to-Gate" LCA for Pentaerythritol Abietate

| LCA Stage | Description | Key Considerations for Pentaerythritol Abietate |

| Raw Material Extraction | Sourcing of primary feedstocks. | Abietic Acid: Tapping of living pine trees, a renewable process. tonghongoil.comPentaerythritol: Can be produced from both petrochemical and bio-based sources. |

| Feedstock Processing | Conversion of raw materials into chemical intermediates. | Minimal post-harvest processing for rosin reduces energy consumption. univarsolutions.com |

| Esterification | The chemical reaction to produce the final ester. | Energy requirements for heating, catalyst use, and purification steps. |

| Transportation | Movement of raw materials and final product. | Logistics and distance from sourcing to manufacturing facilities. |

| Gate | The point at which the product is ready to leave the factory. | Packaging and initial distribution steps. |

Comparative Analysis of Renewable vs. Petrochemical Feedstocks

The primary distinction in the environmental profile of pentaerythritol abietate lies in its feedstocks: abietic acid from pine rosin (a renewable resource) and pentaerythritol, which can be derived from either bio-based or petrochemical sources. chemtradeasia.comtonghongoil.com A comparative analysis highlights the significant sustainability advantages of utilizing renewable feedstocks over their fossil fuel-based counterparts. acs.org

Renewable Feedstocks (Rosin):

Source: Derived from the oleoresin of living pine trees, which are a renewable resource. tonghongoil.com The tapping process is generally low-impact and does not kill the trees. tonghongoil.com

Carbon Footprint: Pine trees sequester CO2 from the atmosphere during their growth. This sequestered carbon is carried into the rosin products, resulting in a significantly lower, and sometimes favorable, carbon footprint compared to materials derived from non-renewable feedstocks. univarsolutions.com For every kilogram of some rosin ester products used, between 830 and 850 grams of CO2 have been sequestered. univarsolutions.com

Energy Consumption: The production of pure rosin requires less energy than the manufacturing of many synthetic resins, as it avoids complex chemical reactions and high-temperature processes associated with petrochemicals. tonghongoil.com

Biodegradability: As a natural product, rosin and its derivatives are biodegradable, meaning they can be broken down by microorganisms in the environment. chemtradeasia.comtonghongoil.com

Petrochemical Feedstocks:

Source: Derived from non-renewable fossil fuels like petroleum and natural gas. vertecbiosolvents.comacs.org Their extraction and processing contribute to resource depletion.

Carbon Footprint: The production of synthetic resins from petrochemicals is energy-intensive and releases significant amounts of greenhouse gases and volatile organic compounds (VOCs), contributing to air pollution and climate change. vertecbiosolvents.com

Biodegradability: Many synthetic polymers and resins derived from petrochemicals are not biodegradable and can persist in the environment for hundreds of years, causing long-term pollution. tonghongoil.comvertecbiosolvents.com

Table 2: Environmental Profile Comparison: Rosin vs. Petrochemical-Based Resins

| Feature | Rosin-Based Feedstocks (e.g., Abietic Acid) | Petrochemical-Based Feedstocks |

| Resource Type | Renewable (Pine Trees) tonghongoil.com | Non-renewable (Fossil Fuels) vertecbiosolvents.com |

| Carbon Sequestration | Yes, during tree growth univarsolutions.com | No |

| Greenhouse Gas Emissions | Lower emissions during production tonghongoil.comvertecbiosolvents.com | Significant emissions during production vertecbiosolvents.com |

| Energy Requirement | Relatively low processing energy tonghongoil.com | High energy consumption for synthesis tonghongoil.com |

| Biodegradability | Yes tonghongoil.com | Typically no tonghongoil.comvertecbiosolvents.com |

| End-of-Life | Recycled back into the ecosystem tonghongoil.com | Persists in landfills, potential for pollution tonghongoil.com |

Contribution to Circular Economy Models in Chemical Manufacturing

The concept of a circular economy aims to minimize waste and maximize the use of resources by keeping materials in circulation for as long as possible. rsc.org This model contrasts with the traditional linear "take-make-dispose" system. Bio-based chemicals like pentaerythritol abietate are integral to developing a circular bioeconomy. nih.govalfalaval.us

Pentaerythritol abietate contributes to circular economy models in several ways:

Use of Renewable Feedstocks: The foundation of a circular bioeconomy is the use of renewable resources. rsc.org By utilizing rosin from sustainably managed forests, the production of pentaerythritol abietate aligns with the principle of sourcing materials that can be naturally replenished. tonghongoil.com

Biodegradability and End-of-Life Options: The biodegradable nature of rosin-based esters offers a distinct advantage at the end of a product's life. chemtradeasia.comtonghongoil.com Unlike persistent synthetic plastics, these materials can be broken down and reintegrated into natural cycles, closing the carbon loop as the resulting CO2 is reabsorbed by new biomass. rsc.org

Upcycling and Valorization: Rosin itself is often a byproduct of the forestry and paper industries (tall oil rosin) or harvested directly (gum rosin). nih.govresearchgate.net Utilizing these streams to create high-value chemicals like pentaerythritol abietate is a form of valorization, turning a co-product or residue into a valuable industrial material. mdpi.com This aligns with the circular principle of finding value in materials that might otherwise be considered waste.

Displacement of Fossil-Based Materials: By serving as a high-performance, bio-based alternative to synthetic resins in applications like adhesives, coatings, and inks, pentaerythritol abietate helps reduce the chemical industry's reliance on finite petrochemical resources. chemtradeasia.comforestagroup.com.au This substitution is a critical step in transitioning towards a more sustainable and circular manufacturing paradigm. acs.org

The integration of such bio-based chemicals supports a system where materials are sourced renewably, used efficiently, and returned to the ecosystem at their end-of-life, embodying the core tenets of the circular economy. rsc.org

Future Research Directions and Emerging Applications of Pentaerythritol Abietate

Design and Synthesis of Novel Pentaerythritol (B129877) Abietate Derivatives with Tuned Properties

The molecular structure of pentaerythritol abietate offers multiple sites for chemical modification, enabling the synthesis of new derivatives with tailored properties. Research in this area focuses on altering either the abietic acid moiety or the unreacted hydroxyl groups on the pentaerythritol core to control characteristics such as thermal stability, solubility, and adhesive properties.

One key strategy involves the modification of the abietic acid structure prior to esterification. For instance, the Diels-Alder reaction can be used to fortify rosin (B192284) with fumaric acid or maleic anhydride. This process modifies the conjugated double bond system in the abietane (B96969) structure of abietic acid. When this fortified rosin is subsequently esterified with pentaerythritol, the resulting derivative exhibits altered physical properties, such as a higher softening point, which is desirable for applications like road marking paints and adhesives. mdpi.comresearchgate.net

Another approach is to functionalize the remaining hydroxyl groups of pentaerythritol after the initial esterification with abietic acid. This can lead to the creation of complex glycoconjugates by attaching sugar molecules, potentially yielding supramolecular gelators. mdpi.com The neopentyl structure of the pentaerythritol core provides stability, and its four equally reactive hydroxyl groups allow for the creation of highly branched structures. researchgate.net These modifications can introduce new functionalities, opening pathways to materials with unique self-assembling or biological properties.

Table 1: Examples of Synthetic Strategies for Pentaerythritol Abietate Derivatives

| Modification Strategy | Reactants | Target Property | Potential Application |

|---|---|---|---|

| Abietic Acid Modification | Rosin, Fumaric Acid, Pentaerythritol | Increased Softening Point, Improved Thermal Stability | Hot-melt Adhesives, Road Marking Paints |

| Pentaerythritol Core Functionalization | Pentaerythritol Abietate, Propargyl Halides, Azide-functionalized Molecules (e.g., sugars) | Self-Assembly, Gelation | Supramolecular Gels, Biomaterials |

These synthetic explorations are critical for expanding the utility of this bio-based compound beyond its traditional roles, paving the way for next-generation materials derived from renewable resources.

Advanced Computational Chemistry for Predictive Material Design

Advanced computational chemistry and molecular modeling are emerging as indispensable tools for accelerating the design and optimization of materials based on pentaerythritol abietate. These methods allow researchers to predict material properties and understand molecular interactions before undertaking laborious and costly experimental synthesis. mit.edunih.gov By simulating the behavior of molecules, scientists can screen potential derivatives and guide the development of materials with desired performance characteristics.

Molecular dynamics (MD) simulations have been effectively used to study the properties of pentaerythritol esters. acs.org For example, MD simulations can calculate solubility parameters of pentaerythritol esters with other substances, such as supercritical CO2, which is crucial for applications like lubricants in refrigeration systems. taylorfrancis.com These simulations can predict how changes in temperature, pressure, and molecular structure (e.g., the length of fatty acid chains) affect solubility and other physical properties. taylorfrancis.com

Furthermore, computational studies can investigate how the molecular structure of pentaerythritol esters influences their low-temperature flow properties, such as the pour point. researchgate.net By modeling the kinetic and potential energy of the molecular system at different temperatures, researchers can understand the relationship between branched chains in the ester structure and a lower pour point. researchgate.netresearchgate.net This predictive capability is vital for designing high-performance lubricants that operate effectively in a wide range of thermal conditions. Applying these computational approaches to pentaerythritol abietate and its potential derivatives can guide the synthesis of molecules with optimized viscosity, thermal stability, and compatibility for specific high-performance applications.

Table 2: Application of Computational Methods in Pentaerythritol Ester Research

| Computational Method | Property Investigated | Key Findings | Implication for Material Design |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Solubility Parameter | Solubility decreases with increasing temperature and tail alkyl group length. taylorfrancis.com | Guides the design of lubricants with controlled miscibility in refrigerants. |

| Molecular Dynamics (MD) Simulation | Pour Point / Low-Temp. Fluidity | Branched chains in the ester structure lower the pour point. researchgate.net | Enables predictive design of synthetic esters for low-temperature applications. |

| Quantum Chemical Calculations | Reaction Kinetics | Modeling can help understand the reaction pathways and activation energies in esterification. mdpi.comresearchgate.net | Optimizes synthesis conditions for higher yield and purity. |

The integration of these in silico techniques represents a paradigm shift, moving from a trial-and-error approach to a more intelligent, predictive framework for materials science. mit.edumaterialsdesign.com

Exploration of Pentaerythritol Abietate in Multifunctional Materials

Pentaerythritol abietate is increasingly being recognized not just as a simple component but as a multifunctional additive that can impart several performance enhancements simultaneously. Its unique chemical structure, combining the bulky, hydrophobic abietane skeleton with the stable polyol core, allows it to serve multiple roles in complex formulations.

A prime example of its multifunctionality is its use as a bio-based additive in vegetable oil lubricants. researchgate.net Research has shown that pentaerythritol rosin ester (PRE) can act as an environmentally friendly multifunctional additive in rapeseed and soybean oils. When added to these bio-lubricants, it concurrently improves several key properties:

Viscosity Modification : It significantly increases the dynamic and kinematic viscosity of the base oil. researchgate.net

Thermal Stability : The presence of PRE enhances the thermal stability of the lubricant.

Oxidation Resistance : It substantially increases the oxidation induction time, thereby extending the lubricant's service life. researchgate.net

This single additive replaces multiple conventional additives, simplifying formulations and improving the environmental profile of the final product.

In the realm of coatings and adhesives, pentaerythritol abietate (often referred to as pentaerythritol ester of rosin) provides excellent thermal stability and resistance to oxidation. pinerosins.comyunlinchemical.com It functions as a tackifier in hot-melt adhesives, compatible with a wide range of polymers like EVA (ethylene-vinyl acetate) and SIS (styrene-isoprene-styrene), while also improving adhesion. yunlinchemical.comvinhconship.com.vn In paints and varnishes, it contributes to hardness, gloss, and durability. researchgate.net Its ability to act as a binder, tackifier, and stabilizer showcases its multifunctional nature in these applications.

The exploration of this compound in such diverse roles underscores a significant research trend: designing single, bio-based additives that can deliver a suite of performance benefits, leading to more efficient and sustainable material formulations.

Investigation of Enzymatic Synthesis Routes for Enhanced Sustainability

In alignment with the principles of green chemistry, research is actively exploring enzymatic routes for the synthesis of pentaerythritol abietate. Traditional chemical esterification requires high temperatures (typically 260-290 °C) and sometimes catalysts, which are energy-intensive and can lead to side reactions like decarboxylation. mdpi.com Enzymatic synthesis, primarily using lipases, offers a sustainable alternative by enabling reactions under much milder conditions, thereby reducing energy consumption and minimizing byproduct formation. researchgate.netscielo.br

Lipases are highly effective biocatalysts for esterification reactions and can function in non-aqueous or solvent-free systems, which is advantageous for industrial applications. scielo.brnih.govulpgc.es The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435), is particularly promising. Immobilization allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, enhancing process efficiency and cost-effectiveness. ulpgc.esnih.gov

While direct enzymatic synthesis of pentaerythritol abietate is an emerging area, related research provides a strong proof of concept. Lipases have been successfully used to catalyze the esterification of:

Polyols with fatty acids : Studies have demonstrated the synthesis of polyesters and star polymers from polyols like pentaerythritol and fatty acids, achieving high conversion of the hydroxyl groups. researchgate.net

Rosin acids with other alcohols : The lipase-catalyzed esterification of rosin acids with starch has been achieved, indicating the amenability of the bulky rosin acid structure to enzymatic conversion. nih.gov

Other complex esters : Lipases show high chemo-, regio-, and enantioselectivity, which is difficult to achieve with conventional chemical methods, allowing for the synthesis of highly pure, functional esters. nih.govnih.gov

The investigation into enzymatic routes for pentaerythritol abietate synthesis promises a greener manufacturing process. Products synthesized via enzymatic routes can often be labeled as "natural," which increases their market value, particularly in the food, cosmetics, and pharmaceutical industries. ulpgc.es Future research will focus on optimizing reaction conditions, selecting robust enzyme preparations, and scaling up these biocatalytic processes for industrial production.

Q & A

Q. How can researchers address ethical and reproducibility challenges in pentaerythritol abietate studies?

- Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data (FT-IR, NMR) in repositories like Zenodo. Disclose synthesis parameters (e.g., microwave power, solvent ratios) comprehensively to enable replication. Reference international safety standards to mitigate occupational hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.